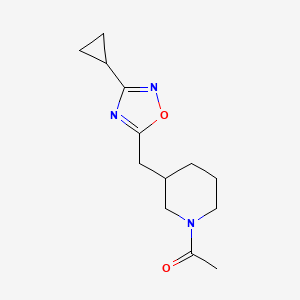

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

This compound features a piperidin-1-yl ethanone core linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety via a methyl group. The cyclopropyl substituent on the oxadiazole ring introduces steric strain and moderate lipophilicity, which may enhance metabolic stability and receptor-binding specificity compared to bulkier or more polar groups. Piperidine and oxadiazole are common pharmacophores in medicinal chemistry, often contributing to CNS activity or enzyme inhibition .

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-9(17)16-6-2-3-10(8-16)7-12-14-13(15-18-12)11-4-5-11/h10-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTIRQLSQZDIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system.

Mode of Action

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays. The compound’s interaction with its targets leads to changes in cellular signaling pathways, which can result in various physiological effects.

Biochemical Pathways

Given its target, it is likely to influence pathways involvingcholinergic neurotransmission . The downstream effects of these pathways can include changes in heart rate, smooth muscle contraction, and various cognitive functions.

Result of Action

The molecular and cellular effects of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone’s action would depend on the specific physiological context. Given its activity at the M1 receptor, potential effects could include changes in neuronal excitability, alterations in cognitive processes, and modulation of smooth muscle contraction.

Biological Activity

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound that integrates a piperidine ring with a cyclopropyl-substituted oxadiazole moiety. This unique structural combination has drawn attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides an overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is , with a molecular weight of 248.24 g/mol. The compound features a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 1235066-50-8 |

| IUPAC Name | 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which play a role in cancer therapy.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways. For instance, derivatives similar to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl have shown effectiveness against various bacterial strains.

2. Anticancer Activity

Research indicates that the compound demonstrates promising anticancer properties through apoptosis induction in cancer cells. A study highlighted that similar oxadiazole derivatives exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly enhance anticancer potency .

3. Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). Specifically, it has been identified as a muscarinic receptor modulator. In vitro assays have shown that it acts as a partial agonist at M1 muscarinic receptors while exhibiting antagonist properties at M2 and M3 receptors . This selectivity suggests potential for therapeutic applications in treating cognitive disorders.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In a study assessing the anticancer activity of various oxadiazole derivatives on human breast cancer cells (MCF-7), it was found that certain modifications in the structure led to enhanced cytotoxicity. The IC50 values were significantly lower than those for conventional chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural differences between the target compound and analogs from the evidence:

Key Observations:

- Substituent Effects : The cyclopropyl group in the target compound offers a balance of steric bulk and lipophilicity, contrasting with phenyl () or trifluoromethoxy () groups, which may increase π-π interactions or metabolic resistance, respectively .

- Complexity: Patent-derived Compound 76 () includes additional motifs like oxazolidinone and trifluoromethyl groups, suggesting enhanced target specificity or pharmacokinetic optimization compared to the simpler target compound .

Physicochemical and Pharmacological Properties

- Lipophilicity : The cyclopropyl group (logP ~1.5–2.0) is less lipophilic than phenyl (logP ~2.5) but more than trifluoromethoxy (logP ~1.0), influencing membrane permeability and CNS penetration .

- Metabolic Stability : Cyclopropyl’s strained ring resists oxidative metabolism better than linear alkyl chains (e.g., butylcyclohexyl in PSN375963) .

- The target compound’s cyclopropyl group may enhance selectivity for specific subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.